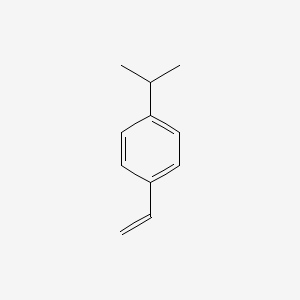

4-Isopropyl styrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-10-5-7-11(8-6-10)9(2)3/h4-9H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHQTCGEZWTSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30872-09-4 | |

| Record name | Benzene, 1-ethenyl-4-(1-methylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30872-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40174552 | |

| Record name | p-Isopropylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055-40-5 | |

| Record name | 1-Ethenyl-4-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isopropylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-isopropyl Styrene from 4-isopropylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isopropyl styrene from 4-isopropylbenzyl alcohol, a valuable monomer in polymer chemistry and an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and purification techniques.

Introduction

This compound is a substituted styrene monomer characterized by an isopropyl group at the para position of the aromatic ring. Its synthesis from 4-isopropylbenzyl alcohol is a key transformation, primarily achieved through two main pathways: acid-catalyzed dehydration and catalytic dehydrogenation. The choice of method depends on factors such as desired yield, purity, and available laboratory equipment.

Synthetic Pathways

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of 4-isopropylbenzyl alcohol is a common and effective laboratory-scale method for the synthesis of this compound. This reaction proceeds via an E1 (elimination, unimolecular) mechanism, which is typical for secondary and tertiary alcohols.[1]

Reaction Mechanism:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 4-isopropylbenzyl alcohol by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).

-

Formation of a Carbocation: The protonated alcohol then loses a molecule of water to form a secondary benzylic carbocation. This is the rate-determining step of the reaction.

-

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

Catalytic Dehydrogenation

In industrial settings, the catalytic dehydrogenation of 4-isopropylbenzyl alcohol is a prevalent method for producing this compound.[2] This process involves passing the alcohol vapor over a heated catalyst, which facilitates the removal of a hydrogen molecule to form the styrene derivative.

Reaction:

C₁₀H₁₄O (4-isopropylbenzyl alcohol) → C₁₀H₁₂ (this compound) + H₂

Commonly used catalysts for this reaction include metals and metal oxides, such as copper or zinc oxide.[2] The selection of the catalyst and the reaction temperature are critical parameters for achieving high conversion rates and selectivity towards the desired product.

Experimental Protocols

Acid-Catalyzed Dehydration of 4-isopropylbenzyl Alcohol

This protocol is a representative procedure adapted from general methods for the dehydration of secondary alcohols.

Materials:

-

4-isopropylbenzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Diethyl ether or other suitable organic solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 4-isopropylbenzyl alcohol.

-

Addition of Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid to the alcohol with constant stirring. The amount of acid can be optimized, but a typical starting point is a 1:10 molar ratio of acid to alcohol.

-

Heating and Distillation: Add a few boiling chips to the flask and assemble a simple distillation apparatus. Heat the mixture using a heating mantle to a temperature sufficient to cause the dehydration reaction and distill the product as it is formed. For secondary benzylic alcohols, a temperature range of 100-140°C is generally suitable.[1] The distillation head temperature should be monitored and kept below the boiling point of the starting material to ensure that only the product and water are distilled over.

-

Work-up:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: The crude this compound can be purified by vacuum distillation.[3][4][5][6] This is crucial as styrenes can polymerize at their atmospheric boiling points.[3]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the acid-catalyzed dehydration of secondary benzylic alcohols, which can be extrapolated for 4-isopropylbenzyl alcohol.

| Parameter | Acid-Catalyzed Dehydration |

| Starting Material | 4-isopropylbenzyl alcohol |

| Catalyst | Concentrated H₂SO₄ or 85% H₃PO₄ |

| Reaction Temperature | 100 - 140 °C[1] |

| Mechanism | E1 Elimination |

| Purification Method | Vacuum Distillation[3][4][5][6] |

| Expected Yield | Moderate to High |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.[7][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product by analyzing the chemical shifts and coupling constants of the protons.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the disappearance of the broad -OH stretch of the alcohol and the appearance of C=C stretching vibrations of the alkene.

Safety Considerations

-

Concentrated acids (sulfuric and phosphoric acid) are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.

-

Styrene monomers can be flammable and have a tendency to polymerize, sometimes exothermically. The purified product should be stored at a low temperature and may require the addition of a polymerization inhibitor if stored for an extended period.

-

Vacuum distillation should be performed with caution, using appropriate glassware that is free of cracks or defects to prevent implosion.

Conclusion

The synthesis of this compound from 4-isopropylbenzyl alcohol is a well-established transformation that can be effectively carried out via acid-catalyzed dehydration. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | 2055-40-5 | Benchchem [benchchem.com]

- 2. murov.info [murov.info]

- 3. Purification [chem.rochester.edu]

- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 7. Analysis of residual styrene monomer and other volatile organic compounds in expanded polystyrene by headspace solid-phase microextraction followed by gas chromatography and gas chromatography/mass spectrometry | CoLab [colab.ws]

- 8. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]

- 9. shimadzu.co.kr [shimadzu.co.kr]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Isopropyl Styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-isopropyl styrene. It includes detailed data interpretation, experimental protocols, and visual aids to facilitate a thorough understanding of the compound's spectral characteristics.

Introduction

This compound is a substituted aromatic hydrocarbon with the chemical formula C₁₁H₁₄.[1] As a derivative of styrene, it is of interest in polymer chemistry and as a building block in organic synthesis. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[2] This guide will delve into the specific features of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound presents a unique fingerprint of its proton environments. The spectrum is characterized by signals from the isopropyl group, the vinyl group, and the aromatic ring. A detailed assignment of these signals is presented below.

The isopropyl group gives rise to two distinct signals: a doublet for the six equivalent methyl protons and a septet for the single methine proton.[3] The aromatic region displays a pattern typical of a 1,4-disubstituted benzene ring, which often appears as two doublets. The vinyl group protons are magnetically non-equivalent and exhibit a more complex splitting pattern due to geminal, cis, and trans couplings.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Due to the symmetry of the 1,4-disubstituted benzene ring, two of the aromatic carbons are chemically equivalent, as are the two methyl carbons of the isopropyl group. This results in a total of 8 distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronic effects of the isopropyl and vinyl substituents on the aromatic ring.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Isopropyl -CH₃ | ~1.25 | Doublet | ~6.9 | 6H |

| Isopropyl -CH | ~2.90 | Septet | ~6.9 | 1H |

| Vinyl -H (geminal) | ~5.20 | Doublet of doublets | J_gem ≈ 0.9, J_cis ≈ 10.9 | 1H |

| Vinyl -H (cis) | ~5.70 | Doublet of doublets | J_cis ≈ 10.9, J_trans ≈ 17.6 | 1H |

| Vinyl -H (trans) | ~6.70 | Doublet of doublets | J_trans ≈ 17.6, J_gem ≈ 0.9 | 1H |

| Aromatic -H | ~7.20 | Doublet | ~8.2 | 2H |

| Aromatic -H | ~7.35 | Doublet | ~8.2 | 2H |

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like TMS.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| Vinyl =CH₂ | ~112 |

| Aromatic -CH | ~126 |

| Aromatic -CH | ~128 |

| Aromatic C (ipso-vinyl) | ~136 |

| Vinyl -CH= | ~137 |

| Aromatic C (ipso-isopropyl) | ~148 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary slightly.[4]

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a clean, dry vial.[5]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required due to the lower natural abundance of the ¹³C isotope.[5][6]

-

An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (0 ppm).[5]

-

Transfer the solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[6]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A typical experiment involves a short pulse sequence and a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.[7]

-

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment generally requires a larger number of scans and a longer acquisition time compared to ¹H NMR.[6]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Mandatory Visualization

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A logical workflow for NMR data acquisition and analysis.

References

- 1. This compound [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 2055-40-5 | Benchchem [benchchem.com]

- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

An In-depth Technical Guide to the FTIR Spectral Analysis of 4-Isopropyl Styrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of 4-isopropyl styrene. It details the characteristic vibrational frequencies of its functional groups, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analysis process. This document is intended to serve as a valuable resource for professionals in research and development who utilize vibrational spectroscopy for the identification, characterization, and quality control of aromatic compounds.

Core Concepts in the FTIR Analysis of this compound

This compound (also known as p-isopropylstyrene) is an organic compound with the chemical formula C₁₁H₁₄. Its molecular structure consists of a benzene ring substituted with a vinyl group and an isopropyl group at the para position.[1][2] The infrared spectrum of this molecule provides a unique fingerprint, revealing characteristic absorption bands corresponding to the specific vibrational modes of its constituent functional groups.[1] By analyzing the positions, intensities, and shapes of these absorption peaks, researchers can confirm the identity and purity of the compound.

The primary functional groups that contribute to the FTIR spectrum of this compound are:

-

The Aromatic Ring: The benzene ring exhibits characteristic C-H stretching vibrations in the region of 3100-3000 cm⁻¹.[1] In-plane C-C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent and their positions can be indicative of the substitution pattern on the benzene ring.

-

The Vinyl Group (-CH=CH₂): The vinyl group gives rise to a characteristic C=C stretching vibration, which is typically observed in the range of 1640-1620 cm⁻¹. The vinylic C-H stretching vibrations are expected to appear at wavenumbers slightly higher than 3000 cm⁻¹. Furthermore, distinct out-of-plane C-H bending (wagging) vibrations for the vinyl group are expected in the fingerprint region.

-

The Isopropyl Group (-CH(CH₃)₂): The isopropyl group is characterized by aliphatic C-H stretching vibrations in the 2975-2850 cm⁻¹ range. Bending vibrations of the methyl (CH₃) and methine (CH) groups within the isopropyl substituent also produce characteristic absorption bands in the fingerprint region, typically around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹.

Quantitative FTIR Spectral Data for this compound

The following table summarizes the expected characteristic infrared absorption peaks for this compound, along with their corresponding functional groups and vibrational modes. The intensity of the peaks is described as strong (s), medium (m), or weak (w).

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode Assignment |

| ~3080 | m | Vinyl | =C-H Asymmetric Stretching |

| ~3050 | m | Aromatic | =C-H Stretching |

| ~3020 | m | Aromatic | =C-H Stretching |

| ~2965 | s | Isopropyl | -CH₃ Asymmetric Stretching |

| ~2930 | m | Isopropyl | -CH Stretching |

| ~2870 | m | Isopropyl | -CH₃ Symmetric Stretching |

| ~1630 | m | Vinyl | C=C Stretching |

| ~1610 | m | Aromatic | C=C In-ring Stretching |

| ~1510 | m | Aromatic | C=C In-ring Stretching |

| ~1465 | m | Isopropyl | -CH₃ Asymmetric Bending |

| ~1415 | m | Vinyl | =CH₂ In-plane Scissoring |

| ~1385 | m | Isopropyl | -CH₃ Symmetric Bending (umbrella mode) |

| ~1365 | m | Isopropyl | -CH₃ Symmetric Bending (umbrella mode) |

| ~990 | s | Vinyl | =CH₂ Out-of-plane Bending (Wag) |

| ~910 | s | Vinyl | -CH= Out-of-plane Bending (Wag) |

| ~830 | s | Aromatic | p-Disubstituted C-H Out-of-plane Bending |

Experimental Protocol for FTIR Analysis of this compound

This section details a standardized methodology for obtaining a high-quality FTIR spectrum of liquid this compound.

Materials and Equipment:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal (recommended) or alternatively, demountable liquid cells with KBr or NaCl plates

-

Sample of this compound

-

Pasteur pipettes or micropipettes

-

Lint-free wipes

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure using an ATR Accessory (Recommended Method):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Cleaning:

-

After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Procedure using a Demountable Liquid Cell:

-

Cell Assembly:

-

Select two clean, dry salt plates (KBr or NaCl).

-

Place a small drop of this compound onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin film. Avoid introducing air bubbles.

-

Mount the plates in the demountable cell holder.

-

-

Background Spectrum Acquisition:

-

Acquire a background spectrum with an empty beam path.

-

-

Sample Spectrum Acquisition:

-

Place the assembled liquid cell into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum under the same conditions as the background.

-

-

Cleaning:

-

Disassemble the cell and thoroughly clean the salt plates with a dry, clean, lint-free wipe. If necessary, a small amount of a non-aqueous solvent can be used, followed by immediate and thorough drying. Store the plates in a desiccator to prevent damage from moisture.

-

Workflow for FTIR Spectral Analysis

The following diagram illustrates the logical workflow for the FTIR spectral analysis of a sample suspected to be this compound.

Caption: A flowchart detailing the key stages of FTIR analysis, from sample handling to final reporting.

References

Unraveling the Molecular Blueprint: An In-depth Analysis of the Mass Spectrometry Fragmentation of 4-Isopropyl Styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mass spectrometry fragmentation pattern of 4-isopropyl styrene (also known as p-vinylcumene), a key intermediate in various chemical syntheses. Understanding the fragmentation behavior of this molecule under electron ionization is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development and quality control. This document outlines the characteristic fragmentation pathways, presents quantitative data in a clear format, and details the experimental methodology for obtaining such data.

Executive Summary

Electron ionization mass spectrometry of this compound yields a distinct fragmentation pattern characterized by a prominent molecular ion peak and several key fragment ions. The primary fragmentation events involve the loss of a methyl group and subsequent rearrangements, leading to the formation of stable carbocations. This guide will delve into the specifics of these transformations, providing a foundational understanding for researchers working with this and structurally related compounds.

Mass Spectrometry Data

The electron ionization (70 eV) mass spectrum of this compound is characterized by the following major ions. The data is summarized in Table 1 for clarity and comparative analysis.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 146 | 35 | [C₁₁H₁₄]⁺• (Molecular Ion) |

| 131 | 100 | [C₁₀H₁₁]⁺ |

| 115 | 15 | [C₉H₇]⁺ |

| 105 | 20 | [C₈H₉]⁺ |

| 91 | 10 | [C₇H₇]⁺ |

| 77 | 8 | [C₆H₅]⁺ |

Table 1: Summary of the major fragment ions of this compound observed in a typical 70 eV electron ionization mass spectrum.

Fragmentation Pathway Analysis

The fragmentation of the this compound molecular ion ([C₁₁H₁₄]⁺•) is primarily driven by the stability of the resulting carbocations. The key fragmentation steps are outlined below and visualized in Figure 1.

-

Formation of the Molecular Ion (m/z 146): Upon electron impact, a high-energy electron is ejected from the this compound molecule, resulting in the formation of the molecular ion radical cation with a mass-to-charge ratio of 146.[1]

-

Alpha-Cleavage and Formation of the Base Peak (m/z 131): The most favorable fragmentation pathway involves the cleavage of a C-C bond beta to the aromatic ring, specifically the loss of a methyl radical (•CH₃) from the isopropyl group. This results in the formation of a highly stable secondary benzylic carbocation, which is observed as the base peak at m/z 131.

-

Further Fragmentation and Rearrangements:

-

Loss of Methane (CH₄): A less common fragmentation can involve the rearrangement and subsequent loss of a neutral methane molecule from the molecular ion, although this is not a major peak.

-

Formation of [C₉H₇]⁺ (m/z 115): The ion at m/z 131 can undergo further fragmentation, potentially through the loss of a neutral methane molecule, to form the ion at m/z 115.

-

Formation of [C₈H₉]⁺ (m/z 105): This ion can be formed through the loss of an ethylene molecule (C₂H₄) from the ion at m/z 131.

-

Formation of the Tropylium Ion (m/z 91): A characteristic fragment for many alkylbenzenes, the tropylium ion is formed via rearrangement and cleavage of the side chain.

-

Formation of the Phenyl Cation (m/z 77): Loss of the entire side chain can lead to the formation of the phenyl cation.

-

Figure 1: Proposed fragmentation pathway of this compound.

Experimental Protocol

The mass spectrometric data presented was obtained using a standard set of experimental conditions typical for the analysis of volatile organic compounds.

Instrumentation:

-

Mass Spectrometer: A quadrupole or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

-

Inlet System: Gas chromatography (GC) is typically used for sample introduction to ensure the analysis of a pure compound.

Experimental Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is used for library matching.

-

Source Temperature: Approximately 200-250 °C to ensure the sample remains in the gas phase.

-

GC Column (if applicable): A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for the separation of this compound.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split injection is typically used to prevent overloading of the column and detector.

This detailed methodology ensures the generation of a reproducible and characteristic mass spectrum for this compound, facilitating its accurate identification.

Conclusion

The mass spectrometry fragmentation pattern of this compound is well-defined and dominated by the formation of a stable benzylic carbocation at m/z 131. By understanding the key fragmentation pathways and having access to a standardized experimental protocol, researchers and professionals in drug development can confidently identify this compound and distinguish it from other isomers and related structures. The data and diagrams presented in this guide serve as a valuable reference for the structural elucidation and analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Isopropyl Styrene Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-isopropyl styrene monomer (also known as p-isopropylstyrene). The information presented is intended to support research, development, and quality control activities where this compound is utilized. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Core Physical and Chemical Properties

This compound is an aromatic hydrocarbon, specifically a derivative of styrene.[1] It presents as a colorless liquid under standard conditions.[2] Its molecular structure consists of a benzene ring substituted with a vinyl group and an isopropyl group at the para position.[1][2]

Table 1: Physical Properties of this compound Monomer

| Property | Value | Units |

| Molecular Formula | C₁₁H₁₄ | - |

| Molecular Weight | 146.23 | g/mol |

| Density | 0.883 - 0.886 | g/cm³ at 25°C |

| Boiling Point | 204 - 204.6 | °C at 760 mmHg |

| Melting Point | -44.7 to -45 | °C |

| Refractive Index | 1.525 - 1.533 | at 20°C |

| Flash Point | 70.1 | °C |

| Vapor Pressure | 0.374 | mmHg at 25°C |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of this compound monomer.

Density Determination

The density of liquid samples such as this compound is accurately determined using a digital density meter, following a method similar to ASTM D4052.[3]

Methodology:

-

Apparatus: A digital density meter equipped with an oscillating U-tube.

-

Calibration: The instrument is first calibrated with two reference standards of known density, typically dry air and distilled water.

-

Sample Preparation: The this compound sample is equilibrated to the measurement temperature (e.g., 25°C) to prevent the formation of bubbles.

-

Measurement: A small volume (approximately 0.7 mL) of the sample is introduced into the oscillating U-tube.[3]

-

Principle: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency change is then used, in conjunction with the calibration data, to calculate the density of the sample.[3]

-

Reporting: The density is typically reported in g/cm³ to three decimal places.

Boiling Point Determination

The boiling point of this compound can be determined using a method analogous to ASTM D850 for industrial aromatic hydrocarbons.

Methodology:

-

Apparatus: A distillation flask, condenser, heater, and a calibrated thermometer.

-

Procedure: A measured volume of the this compound sample is placed in the distillation flask.

-

The sample is heated, and the vapor is allowed to pass through the condenser.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure (typically atmospheric pressure) is recorded as the boiling point. The boiling point is the temperature at which the first drop of condensate falls from the condenser.

-

Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg).

Refractive Index Measurement

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

-

Apparatus: An Abbe refractometer or a digital refractometer.

-

Calibration: The refractometer is calibrated using a standard reference material with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Measurement: The instrument measures the angle at which light is refracted as it passes from the prism into the sample. This is then converted into a refractive index value.

-

Temperature Control: The measurement is performed at a constant temperature, typically 20°C, as the refractive index is temperature-dependent.

Flash Point Determination

The flash point is a critical safety parameter and can be determined using a closed-cup method, such as the Pensky-Martens method (ASTM D93) or the Setaflash closed-cup method.[1][4]

Methodology:

-

Apparatus: A Pensky-Martens or Setaflash closed-cup tester.[1][4]

-

Procedure: A specified volume of the this compound sample is placed in the test cup and the lid is closed.[1]

-

The sample is heated at a slow, constant rate while being stirred.[1]

-

At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.[1]

-

Definition: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[1]

-

Pressure Correction: The observed flash point is corrected to a standard barometric pressure of 101.3 kPa (760 mmHg).[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the physical properties of this compound monomer.

Caption: General workflow for determining physical properties.

References

- 1. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 2. vscht.cz [vscht.cz]

- 3. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]

- 4. Flash point - Wikipedia [en.wikipedia.org]

- 5. Flash- and fire point measurement | Anton Paar Wiki [wiki.anton-paar.com]

A Technical Guide to the Solubility and Miscibility of 4-Isopropyl Styrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl styrene, a substituted aromatic hydrocarbon, is a monomer utilized in the synthesis of specialized polymers and as a building block in organic chemistry. A thorough understanding of its solubility and miscibility in various organic solvents is paramount for its effective application in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility and miscibility characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for assessing these properties.

Due to a lack of specific quantitative data in publicly available literature, this guide infers the solubility and miscibility of this compound based on the known properties of the parent molecule, styrene, and other structurally similar alkylated styrenes. Styrene is known to be miscible with a wide range of organic solvents.[1] The presence of the nonpolar isopropyl group in the para position of this compound is expected to further enhance its affinity for nonpolar and weakly polar organic solvents.

Predicted Solubility and Miscibility

Based on the principle of "like dissolves like," this compound, a nonpolar aromatic hydrocarbon, is predicted to be readily soluble in and miscible with a variety of organic solvents.

Table 1: Predicted Miscibility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Miscibility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | Miscible | Strong van der Waals interactions between the aromatic rings of the solvent and solute. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | Favorable van der Waals forces between the nonpolar alkyl chains and the isopropyl and vinyl groups of the solute. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Similar nonpolar characteristics and the ability to engage in dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The ether oxygen provides some polarity, but the overall nonpolar character of the solvent molecules allows for good interaction with this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | These solvents have a polar carbonyl group but also significant nonpolar character, making them good solvents for a range of compounds, including nonpolar ones. |

| Esters | Ethyl acetate | Miscible | Similar to ketones, the balance of polar and nonpolar regions in the molecule facilitates miscibility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Likely Miscible, potentially with limits for lower alcohols | The nonpolar part of the alcohol molecules will interact favorably with this compound. However, the strong hydrogen bonding network in lower alcohols like methanol might lead to reduced miscibility compared to less polar solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble, potentially not fully miscible | These highly polar solvents may be less ideal for a nonpolar compound like this compound, but some degree of solubility is expected. |

Experimental Protocols for Solubility and Miscibility Determination

For precise quantitative data, experimental determination is necessary. The following are general protocols that can be adapted for this compound.

Protocol 1: Qualitative Miscibility Testing

Objective: To rapidly assess the miscibility of this compound with a range of organic solvents at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small, clear glass vials with caps

-

Calibrated pipettes or graduated cylinders

Procedure:

-

To a clean, dry vial, add a known volume (e.g., 1 mL) of the organic solvent.

-

Add an equal volume (1 mL) of this compound to the same vial.

-

Cap the vial and shake vigorously for 30 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate cleanly.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker bath or magnetic stirrer with a hotplate

-

Analytical balance

-

Spatula and weighing paper

-

Glass vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a vial. The presence of undissolved solute should be visible.

-

Place the vial in a temperature-controlled shaker bath set to the desired temperature and agitate for a sufficient time to reach equilibrium (e.g., 24 hours).

-

After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved material.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dissolved this compound.

-

Calculate the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of supernatant taken (mL)) * 100

-

Repeat the measurement at least three times to ensure reproducibility.

Logical Workflow for Solubility and Miscibility Assessment

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of a compound like this compound.

Caption: Logical workflow for assessing solubility and miscibility.

Conclusion

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution Reactions of 4-Isopropyl Styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and mechanistic pathways of electrophilic aromatic substitution (EAS) reactions involving 4-isopropyl styrene. This information is critical for the synthesis of novel derivatives with potential applications in materials science and pharmaceutical development.

Core Concepts: Reactivity and Regioselectivity

The benzene ring of this compound possesses two substituents that dictate the regioselectivity of electrophilic attack: the vinyl group (-CH=CH₂) at the C1 position and the isopropyl group (-CH(CH₃)₂) at the C4 position.

-

Isopropyl Group: As an alkyl group, the isopropyl substituent is an electron-donating group (EDG) through inductive effects and hyperconjugation. This activates the aromatic ring, making it more susceptible to electrophilic attack than benzene. As an ortho-, para-director, it directs incoming electrophiles to the positions adjacent (ortho, C2 and C6) and opposite (para, C1) to it.

-

Vinyl Group: The vinyl group is generally considered a weakly deactivating group due to the higher electronegativity of its sp² hybridized carbons compared to the sp³ carbons of the ring. However, it can also act as an ortho-, para-director through resonance.

In the case of this compound, the powerful activating and ortho-directing effect of the isopropyl group dominates. Since the para position is already occupied by the vinyl group, electrophilic substitution occurs predominantly at the C2 and C6 positions, which are ortho to the isopropyl group. The steric bulk of the isopropyl group can influence the ratio of ortho to para products in related compounds, and a similar effect can be anticipated here, favoring substitution at the less hindered C2 position over the C6 position, which is sterically equivalent in the starting material but may experience different steric hindrance in the transition state depending on the electrophile.

Data Presentation: Quantitative Analysis of Product Distribution

The following table summarizes the expected product distribution for the nitration of a closely related compound, isopropylbenzene. This data provides a valuable estimate for the regioselectivity of similar reactions on this compound, where the electronic effects of the isopropyl group are the primary directing influence.

| Reaction | Electrophile | Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Para/Ortho Ratio | Reference |

| Nitration | NO₂⁺ | Isopropylbenzene | 24-28 | ~0 | 72-76 | 2.50 - 3.06 | [1] |

Key Electrophilic Aromatic Substitution Reactions of this compound

This section details the primary EAS reactions applicable to this compound, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation.

Halogenation

Halogenation of this compound introduces a halogen atom (Cl, Br) onto the aromatic ring. The reaction requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. The substitution occurs primarily at the C2 position.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1 equivalent) in a dry, inert solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) (approximately 0.1 equivalents) to the solution.

-

Reagent Addition: Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent to the reaction mixture at room temperature, with constant stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-4-isopropylstyrene.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The primary product is 4-isopropyl-2-nitrostyrene.[2]

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring.

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable inert solvent like dichloromethane in a separate flask, also cooled in an ice bath.

-

Reagent Addition: Slowly add the cold nitrating mixture dropwise to the solution of this compound with vigorous stirring, maintaining the reaction temperature below 10°C.

-

Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 1-2 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and water. Separate the organic layer, wash it sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The resulting crude product, a mixture of isomers, can be purified by column chromatography or fractional distillation under reduced pressure to isolate 4-isopropyl-2-nitrostyrene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid) or chlorosulfonic acid. The electrophile is SO₃ or protonated SO₃. This reaction is reversible.

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place this compound.

-

Reagent Addition: Cool the flask in an ice bath and slowly add fuming sulfuric acid with constant stirring.

-

Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by analyzing small aliquots.

-

Work-up: Carefully pour the reaction mixture into a beaker of cold water or onto ice. The sulfonic acid product may precipitate. If it remains in solution, it can be salted out by adding sodium chloride.

-

Purification: The solid sulfonic acid can be collected by filtration, washed with a cold, concentrated solution of sodium chloride, and then dried.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). This reaction is prone to carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material.

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an excess of this compound (which can also act as the solvent) at 0°C, add the alkyl halide (e.g., t-butyl chloride) dropwise.

-

Reaction Conditions: After the addition, allow the mixture to stir at room temperature for a designated period.

-

Work-up: Quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over a suitable drying agent.

-

Purification: Remove the excess starting material and solvent by distillation. The desired product can be purified by fractional distillation under reduced pressure or column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or acid anhydride with a Lewis acid catalyst. The product is a ketone, which is deactivated towards further substitution, thus avoiding polyacylation.

-

Reaction Setup: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane or carbon disulfide.

-

Reagent Addition: Add the acyl chloride (e.g., acetyl chloride) dropwise to the stirred suspension at room temperature.

-

Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound in the same solvent dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then stirred, often with gentle heating, for a period determined by monitoring the reaction progress.

-

Work-up: Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash it with water, dilute sodium hydroxide solution, and brine. Dry the organic layer.

-

Purification: After removing the solvent, the product ketone can be purified by vacuum distillation or recrystallization.

Mandatory Visualizations: Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways for the key electrophilic aromatic substitution reactions of this compound.

Caption: Mechanism of Bromination of this compound.

Caption: Mechanism of Nitration of this compound.

Caption: Mechanism of Sulfonation of this compound.

Caption: Mechanism of Friedel-Crafts Acylation of this compound.

Conclusion

This technical guide has provided a detailed overview of the electrophilic aromatic substitution reactions of this compound. The directing effects of the substituents strongly favor the formation of 2-substituted products. While specific quantitative data for all reactions on this particular substrate is limited in the available literature, the provided experimental protocols, adapted from similar compounds, offer a solid foundation for synthetic exploration. The mechanistic diagrams further elucidate the pathways to these valuable derivatives. This compilation of information serves as a crucial resource for chemists engaged in the synthesis and development of novel functionalized aromatic compounds.

References

The Vinyl Frontier: An In-depth Technical Guide to the Reactivity of 4-Isopropyl Styrene's Vinyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropyl styrene, a para-substituted derivative of styrene, presents a unique reactivity profile for its vinyl group, influenced by the electronic and steric effects of the isopropyl substituent. This technical guide provides a comprehensive analysis of the vinyl group's reactivity in this compound, focusing on polymerization, copolymerization, and other key chemical transformations. This document synthesizes experimental data, outlines detailed protocols for significant reactions, and visually represents reaction mechanisms and workflows to serve as a critical resource for professionals in polymer chemistry, materials science, and drug development.

Introduction to the Reactivity of this compound

This compound (also known as p-isopropylstyrene) is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄.[1][2] Its structure consists of a benzene ring substituted with a vinyl group and, at the para position, an isopropyl group. The reactivity of the vinyl group is the cornerstone of this monomer's utility in polymer synthesis and other chemical modifications.

The isopropyl group, being an electron-donating group (EDG) through inductive effects (+I) and hyperconjugation, influences the electron density of the aromatic ring and, by extension, the vinyl double bond.[1] This increased electron density can enhance the vinyl group's reactivity towards electrophiles. However, the bulky nature of the isopropyl group can also introduce steric hindrance, which may modulate the accessibility of the vinyl group to reactants. The interplay of these electronic and steric factors dictates the specific reactivity of this compound in various chemical reactions.

Polymerization of this compound

The vinyl group of this compound readily undergoes polymerization to form poly(this compound). The most common method for this is free-radical polymerization.

Free-Radical Polymerization

Free-radical polymerization of this compound proceeds through the well-established mechanism of initiation, propagation, and termination. The isopropyl group's electron-donating nature can influence the rate of polymerization. Compared to styrene, monomers with electron-donating substituents generally exhibit different polymerization kinetics.[3]

Mechanism of Free-Radical Polymerization:

References

Technical Guide to Commercial Availability and Purity of 4-Isopropyl Styrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 4-isopropyl styrene (CAS No. 2055-40-5), a key monomer in the synthesis of specialty polymers and a valuable building block in organic chemistry. This document outlines typical purity levels, common impurities, and detailed methodologies for purification and analysis to assist researchers in sourcing and utilizing high-purity this compound for their specific applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research quantities, ranging from grams to kilograms. The availability from a selection of suppliers is summarized in the table below.

| Supplier Category | Example Suppliers | Typical Quantities Offered |

| Major Chemical Suppliers | Sigma-Aldrich (Merck), TCI Chemicals, Alfa Aesar | 1 g, 5 g, 25 g, 100 g |

| Specialty Chemical Providers | Santa Cruz Biotechnology, Matrix Scientific | 1 g, 5 g, 10 g |

| Online Chemical Marketplaces | ChemicalBook, Fisher Scientific, VWR | Varies by listing, from grams to kilograms |

Purity and Impurity Profile

The purity of commercially available this compound is typically around 95-97%. The primary impurities often include related isomers, precursors from synthesis, and polymerization inhibitors.

| Product Specification | Typical Value | Notes |

| Purity (by GC) | ≥95% | Some suppliers may offer higher purity grades upon request. |

| Appearance | Colorless to pale yellow liquid | |

| Inhibitor | 4-tert-butylcatechol (TBC) | Typically added at 50-100 ppm to prevent polymerization during storage and transport. |

Common Impurities:

Based on typical synthetic routes, the following impurities may be present in commercial this compound:

-

Isomers: 2-isopropyl styrene and 3-isopropyl styrene.

-

Starting Materials: Cumene, ethylbenzene.

-

Byproducts: Di-isopropylbenzene, 4-ethylstyrene.

-

Polymerization Products: Oligomers and polymers of this compound.

A definitive impurity profile should be obtained from a supplier-specific Certificate of Analysis (CoA).

Analytical Methods for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for determining the purity of this compound and identifying impurities.

Experimental Protocol: GC-MS Analysis

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column suitable for aromatic hydrocarbon separation (e.g., DB-5ms, HP-5ms, or equivalent).

GC Parameters (Example):

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Detector (FID) | 300 °C |

| Detector (MS) | Transfer line at 280 °C, ion source at 230 °C, scan range 40-400 m/z |

Sample Preparation:

-

Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or hexane.

-

Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis:

-

The purity is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).

Purification Protocols

For applications requiring higher purity than commercially available, further purification is necessary. The primary goals of purification are the removal of inhibitors and the separation of isomeric and other organic impurities.

Experimental Protocol: Inhibitor Removal

The polymerization inhibitor, typically 4-tert-butylcatechol (TBC), can be removed by washing with an aqueous base or by column chromatography.

Method A: Aqueous Base Extraction

-

In a separatory funnel, dissolve the this compound in an equal volume of a non-polar organic solvent (e.g., diethyl ether or hexane).

-

Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

-

Allow the layers to separate. The aqueous layer (bottom) will be colored as the phenolate salt of TBC is formed.

-

Drain and discard the aqueous layer.

-

Repeat the washing with fresh 1 M NaOH solution until the aqueous layer is colorless.

-

Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual NaOH.

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent. The resulting solution contains inhibitor-free this compound.

Method B: Column Chromatography

-

Pack a chromatography column with basic alumina, using a non-polar eluent such as hexane.

-

Dissolve the this compound in a minimal amount of the eluent.

-

Load the solution onto the column.

-

Elute the this compound with the non-polar eluent. The polar inhibitor will be retained on the alumina.

-

Collect the fractions containing the product and combine them.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification by Vacuum Distillation

Vacuum distillation is an effective method for separating this compound from non-volatile impurities and isomers with different boiling points.[1]

Apparatus:

-

A round-bottom flask equipped with a magnetic stir bar.

-

A short-path distillation head or a Vigreux column.

-

A condenser and a receiving flask.

-

A vacuum pump and a manometer.

-

A heating mantle with a stirrer.

Procedure:

-

Setup: Assemble the distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.[2]

-

Charging the Flask: Charge the round-bottom flask with the inhibitor-free this compound. It is crucial to use a flask that is no more than two-thirds full.

-

Applying Vacuum: Slowly apply vacuum to the system. A pressure of 10-20 mmHg is typically sufficient to lower the boiling point significantly.

-

Heating and Distillation: Begin stirring and gently heat the flask. The boiling point of this compound under vacuum will be substantially lower than its atmospheric boiling point of approximately 204 °C.[3] Collect the fraction that distills at a constant temperature.

-

Completion: Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides.

-

Storage: The purified this compound should be stored in a cool, dark place, and it is advisable to add a fresh amount of inhibitor if it is not to be used immediately.

Visualized Workflows

The following diagrams illustrate the logical workflows for sourcing and purifying this compound.

Caption: A logical workflow for sourcing commercial this compound.

References

Thermodynamic properties of poly(4-isopropylstyrene)

An In-depth Technical Guide to the Thermodynamic Properties of Poly(4-isopropylstyrene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of poly(4-isopropylstyrene), a significant derivative of polystyrene. The inclusion of a para-isopropyl group on the styrene monomer unit imparts distinct thermal characteristics compared to its parent polymer. Understanding these properties is crucial for predicting material behavior, ensuring processing stability, and determining the viability of poly(4-isopropylstyrene) in advanced applications, including its potential use in drug development and specialty polymer engineering.

Core Thermodynamic Properties

The thermodynamic behavior of poly(4-isopropylstyrene) is primarily defined by its glass transition, thermal stability, and the energetics of its polymerization. Unlike polymers capable of crystallization, atactic poly(4-isopropylstyrene) is amorphous and therefore does not exhibit a true melting temperature.

Data Summary

The following table summarizes the key thermodynamic parameters for poly(4-isopropylstyrene), with polystyrene provided as a benchmark for comparison.

| Property | Poly(4-isopropylstyrene) | Polystyrene (Benchmark) | Method |

| Glass Transition Temp. (Tg) | ~71 °C (344 K) | ~106 °C (379 K) | DSC |

| Melting Temperature (Tm) | Not Applicable (Amorphous) | ~240 °C (Isotactic) | DSC |

| Thermal Stability | Lower than Polystyrene | Higher than P(4-iPrS) | TGA |

| Enthalpy of Polymerization (ΔHp) | Approx. -67 to -69 kJ/mol | -67 to -69 kJ/mol (-16 to -16.5 kcal/mol)[1] | Calorimetry |

| Entropy of Polymerization (ΔSp) | Negative | Negative[1] | Calculation |

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that marks the transition from a rigid, glassy state to a more flexible, rubbery state.[2] For poly(4-isopropylstyrene), the presence of the para-isopropyl group has a notable and somewhat counterintuitive effect. Contrary to the general expectation that bulky side groups increase Tg by restricting chain rotation, the p-isopropyl group in this configuration has been shown to lower the Tg by approximately 30-35 K compared to polystyrene.[3] The glass transition temperature for high molecular weight polystyrene is 379 K (106 °C), which places the Tg of poly(4-isopropylstyrene) at around 344 K (71 °C).[3] This phenomenon is attributed to an increase in the free volume and a plasticizing effect of the side chains, which enhances segmental mobility.

Melting Temperature (Tm)

Melting is a first-order thermodynamic transition that occurs in semi-crystalline polymers. Poly(4-isopropylstyrene), when synthesized via common methods like free-radical polymerization, results in an atactic configuration. This lack of stereoregularity prevents chain packing and crystallization, rendering the polymer amorphous.[2] Therefore, like atactic polystyrene, it does not have a defined melting point but rather softens progressively above its glass transition temperature. For context, highly stereoregular, isotactic polystyrene exhibits a melting temperature of approximately 240°C.

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of polymers by measuring mass loss as a function of temperature. Studies comparing polystyrene and its derivatives show that poly(4-isopropylstyrene) is less thermally stable than polystyrene.[3] The activation energy of decomposition for poly(4-isopropylstyrene) is lower than that of polystyrene, indicating that degradation begins at a lower temperature.[3] For polystyrene, significant thermal degradation typically begins above 300°C.[4] The degradation mechanism involves chain scission, leading to the formation of monomers, dimers, and other small molecules.

Thermodynamics of Polymerization

The polymerization of 4-isopropylstyrene is governed by the Gibbs free energy equation, ΔGp = ΔHp - TΔSp.

-

Enthalpy of Polymerization (ΔHp): The conversion of the monomer's vinyl π-bond to a more stable σ-bond in the polymer backbone makes the polymerization of styrenic monomers an exothermic process (negative ΔHp). The heat of polymerization for styrene and its ring-substituted derivatives is generally in the range of -16.0 to -16.5 kcal/mol (-67 to -69 kJ/mol).[1]

-

Entropy of Polymerization (ΔSp): The entropy change for polymerization is invariably negative.[1] This is because the disordered monomer molecules become constrained into a more ordered polymer chain structure, resulting in a loss of translational and rotational degrees of freedom.

For polymerization to be spontaneous, the Gibbs free energy (ΔGp) must be negative. The exothermic nature of the reaction helps to overcome the negative entropy change, making polymerization favorable at typical reaction temperatures.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise and standardized experimental techniques. The primary methods used for characterizing poly(4-isopropylstyrene) are Differential Scanning Calorimetry and Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for measuring the glass transition temperature (Tg) and, for semi-crystalline materials, the melting (Tm) and crystallization (Tc) temperatures.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a polymer sample and an inert reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity, appearing as a baseline shift in the DSC thermogram.[5]

-

Methodology:

-

A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell under a controlled inert atmosphere (e.g., nitrogen).

-

A "heat-cool-heat" cycle is typically employed. The first heating scan is used to erase the polymer's prior thermal history. The sample is heated to a temperature well above its Tg, held isothermally, and then cooled at a controlled rate (e.g., 10 °C/min).[6]

-

A second heating scan is then performed at a controlled rate (e.g., 10 or 20 °C/min).[2]

-

The Tg is determined from the second heating scan, typically as the midpoint of the inflection in the heat flow curve.[6]

-

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of a polymer.

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides the decomposition onset temperature and information about the degradation mechanism.[7]

-

Methodology:

-

A small, weighed sample of the polymer (typically 5-10 mg) is placed in a high-temperature-resistant pan (e.g., ceramic or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 20 K/min) over a wide temperature range (e.g., 25 °C to 700 °C) under a continuous flow of an inert gas like nitrogen.[3]

-

The instrument records the sample's mass continuously.

-

The decomposition temperature can be reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., T5%).[3]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and thermodynamic characterization of poly(4-isopropylstyrene).

Caption: Workflow for Synthesis and Thermodynamic Analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. shop.polymersource.ca [shop.polymersource.ca]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Anionic Polymerization of 4-Isopropyl Styrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This "living" polymerization method is particularly effective for vinyl monomers with electron-withdrawing substituents, such as styrenes. 4-isopropyl styrene, a derivative of styrene, can be polymerized via anionic methods to produce poly(this compound), a polymer with potential applications in specialty materials and as a component in block copolymers for drug delivery systems. The presence of the isopropyl group can impart unique thermal and mechanical properties compared to polystyrene.

This document provides a detailed protocol for the anionic polymerization of this compound, focusing on achieving a controlled "living" polymerization. It includes information on reagent purification, experimental setup, the polymerization procedure, and polymer characterization.

Data Presentation

The following table summarizes representative data for polymers synthesized via anionic polymerization of a structurally similar p-substituted styrene, p-(2,2′-diphenylethyl)styrene (DPES), demonstrating the level of control achievable with this method. These results can be used as a benchmark when synthesizing poly(this compound).

| Entry | Monomer/Initiator Ratio ([M]₀/[I]₀) | Solvent System (v/v) | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 7 | Cyclohexane/THF (20:1) | 40 | 1,900 | 1.14 |

| 2 | 300 (Styrene added after DPES) | Cyclohexane/THF (20:1) | 40 | 34,700 | 1.17 |

| 3 | 7 | THF | -78 | 2,100 | 1.09 |

Data adapted from studies on a structurally similar monomer, p-(2,2′-diphenylethyl)styrene, to illustrate the expected control over the polymerization.

Experimental Protocols

Materials

-

This compound (Monomer): Must be rigorously purified to remove inhibitors and protic impurities.

-

Anhydrous Tetrahydrofuran (THF) (Solvent): Must be dried and deoxygenated.

-

Anhydrous Cyclohexane (Solvent): Must be dried and deoxygenated.

-

n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) (Initiator): Typically handled as a solution in hexanes. The concentration should be accurately determined by titration.

-

Methanol (Terminating Agent): Anhydrous.

-

Argon or Nitrogen Gas: High purity, for maintaining an inert atmosphere.

-

Calcium Hydride (CaH₂): For drying monomer and solvents.

-

Sodium/Benzophenone Ketyl: As an indicator for solvent dryness.

Reagent Purification

Critical Prerequisite: Anionic polymerization is extremely sensitive to impurities such as water, oxygen, and other protic compounds. All reagents and glassware must be meticulously dried and handled under an inert atmosphere.

-

Glassware: All glassware should be cleaned, oven-dried at >120°C for at least 24 hours, and then assembled while hot under a stream of dry argon or nitrogen. The assembled apparatus should be flame-dried under vacuum and then filled with inert gas.

-